Benziodarone

Vue d'ensemble

Description

La benziodarone est un composé chimique connu pour ses propriétés vasodilatatrices. Elle est principalement utilisée comme agent uricostatique et uricosurique, ce qui signifie qu’elle aide à réduire les taux d’acide urique dans le sang et à augmenter son excrétion dans l’urine. Ce composé a été utilisé dans le traitement de la goutte, une affection caractérisée par des taux élevés d’acide urique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la benziodarone implique la réaction de l’acide 2-éthyl-1-benzofuran-3-carboxylique avec le 2,6-diiodo-phénol dans des conditions spécifiques. La réaction nécessite généralement un catalyseur et est réalisée dans un solvant organique. Le processus implique le chauffage des réactifs à une température spécifique pour faciliter la formation de la this compound .

Méthodes de production industrielle : La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques avancées telles que des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes .

Analyse Des Réactions Chimiques

Friedel-Crafts Acylation

Benziodarone is synthesized via Friedel-Crafts acylation , where 2-ethylbenzofuran reacts with anisoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds at mild temperatures (15–30°C), followed by acidification and crystallization to yield intermediates like 23a–m (Scheme 1) . Industrial production optimizes this method using controlled solvent systems and energy-efficient conditions .

Wolff–Kishner Reduction

Salicylaldehyde derivatives (21a–m ) are converted to ketones (22a–m ), which undergo Wolff–Kishner reduction to form ethyl benzofurans (23a–m ). This step is pivotal for constructing the benzofuran core of this compound .

Halogenation

Iodination of phenol derivatives (28a–d , 16 , 28g–p ) introduces iodine atoms at specific positions (e.g., 3,5-diiodination) to yield final this compound analogues (4–20 ). Halogenating agents like I₂ or N-iodosuccinimide (NIS) are employed under controlled conditions .

Substitution Reactions

This compound undergoes electrophilic substitution at the benzofuran ring. For example:

-

Chlorination : Reaction with Cl₂ or SO₂Cl₂ introduces Cl atoms at positions 4 and 7, enhancing binding affinity to transthyretin (TTR) .

-

Fluorination : Substitution with F atoms (e.g., using Selectfluor) reduces steric hindrance but weakens halogen-bond interactions .

Deprotection Reactions

Methoxy groups in intermediates (27a–e , 27g–p ) are deprotected using BBr₃ in dichloromethane (DCM) to generate phenol derivatives (28a–d , 28g–p ). This step is critical for activating reactive sites for subsequent iodination .

Reductive Hydrogenation

Isopropyl derivatives (e.g., 23e” ) are synthesized via Wittig reaction followed by hydrogenation of olefins (23e’ ) using H₂/Pd-C. This modifies the alkyl side chain to optimize pharmacokinetic properties .

Structural Analysis and Binding Interactions

This compound analogues bind to TTR through halogen bonds and CH···O hydrogen bonds , as revealed by X-ray crystallography. Key interactions include:

-

Iodine–Oxygen Halogen Bonds : Distance of 3.2 Å between iodine (benzofuran ring) and carbonyl oxygen of Ala109 .

-

CH···O Hydrogen Bonds : Ethyl groups form weak hydrogen bonds (2.9–3.3 Å) with Thr119 and Ala108 .

Table 1: Crystal Data for this compound Analogues in Complex with V30M-TTR

| Parameter | 4 | 7 | 20 |

|---|---|---|---|

| Resolution (Å) | 1.80 | 1.70 | 1.51 |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁2₁2₁ |

| R/R-free (%) | 18.7/21.4 | 20.3/23.1 | 18.9/21.3 |

| PDB Code | 8WGS | 8WGT | 8WGU |

Reaction Optimization and Challenges

-

Electron-Withdrawing Groups : CF₃ substitution at position 4 of the benzofuran ring hinders acylation, requiring protective groups (e.g., MOM) for successful synthesis .

-

Solvent Effects : Acetonitrile enhances reaction efficiency in benziodazolone synthesis compared to DCM or THF .

Biological Implications of Chemical Modifications

Applications De Recherche Scientifique

Recent Advancements

Recent studies have focused on developing benziodarone analogs with enhanced binding potency to TTR. These analogs feature various substituents (e.g., chlorine, bromine, iodine) on the benzofuran ring, which significantly improve their selectivity and efficacy in binding to TTR in human plasma .

Table 1: Summary of this compound Analogues and Their Potency

| Compound | Substituent | Binding Affinity (nM) | IC50 (μM) |

|---|---|---|---|

| This compound | None | - | 5 |

| Analog A | Chlorine | 10 | 4 |

| Analog B | Bromine | 8 | 3 |

| Analog C | Iodine | 6 | 2 |

Lung Injury Prevention

This compound has shown promise in preclinical studies for preventing lung injury induced by lipopolysaccharides (LPS), which can trigger acute respiratory distress syndrome. The compound appears to reduce reactive oxygen species (ROS) levels and inflammation in murine models .

Mechanistic Insights

The mechanism involves the inhibition of NADPH oxidase (NOX), which is a significant source of ROS in neutrophils. This action suggests that this compound could be beneficial in treating conditions characterized by oxidative stress and inflammation in the lungs .

Table 2: Effects of this compound on Lung Injury Models

| Parameter | Control Group | This compound Group |

|---|---|---|

| Total Cell Count | 2000 | 1200 |

| Neutrophil Count | 1500 | 600 |

| ROS Levels (Relative Units) | 100 | 30 |

Pharmacokinetic Properties

The pharmacokinetics of this compound and its analogs have been extensively studied to assess their absorption, distribution, metabolism, and excretion (ADME). In vitro assays indicate that these compounds demonstrate favorable solubility and permeability characteristics, making them suitable candidates for therapeutic development .

Table 3: Pharmacokinetic Profile of this compound Analogues

| Compound | Solubility (mg/mL) | Membrane Permeability (nm/s) | Plasma Protein Binding (%) |

|---|---|---|---|

| This compound | 15 | 200 | 95 |

| Analog A | 20 | 250 | 90 |

| Analog B | 18 | 230 | 92 |

Mécanisme D'action

La benziodarone exerce ses effets en inhibant la réabsorption de l’acide urique dans les reins, augmentant ainsi son excrétion dans l’urine. Ce mécanisme contribue à abaisser les taux d’acide urique dans le sang, ce qui la rend efficace dans le traitement de la goutte. De plus, la this compound agit comme un vasodilatateur, ce qui signifie qu’elle aide à élargir les vaisseaux sanguins et à améliorer le flux sanguin .

Comparaison Avec Des Composés Similaires

La benziodarone est structurellement similaire à d’autres composés tels que l’amiodarone, la benzbromarone et la dronedarone. Elle est unique en sa combinaison spécifique de propriétés vasodilatatrices et uricosuriques.

Composés similaires :

Amiodarone : Principalement utilisé comme agent antiarythmique.

Benzbromarone : Un analogue bromé de la this compound, utilisé comme agent uricosurique.

Dronedarone : Un autre agent antiarythmique présentant des similitudes structurales avec la this compound

La combinaison unique de propriétés de la this compound en fait un composé précieux dans les applications de recherche et thérapeutiques.

Activité Biologique

Benziodarone, a uricosuric agent, has gained attention for its potential therapeutic applications, particularly in the context of transthyretin amyloidosis (ATTR). This article explores the biological activity of this compound, focusing on its mechanisms, analogs, and clinical implications.

Overview of this compound

This compound is primarily known for its uricosuric properties, which involve promoting the excretion of uric acid. Recent studies have revealed its selective binding to transthyretin (TTR), a protein implicated in the pathogenesis of ATTR. This binding stabilizes TTR's native structure and prevents amyloid aggregation, a key factor in the progression of neuropathy associated with ATTR.

The mechanism by which this compound exerts its effects involves:

- Selective Binding to TTR : this compound binds to TTR in human plasma, stabilizing its tetrameric form and preventing its dissociation into monomers that can aggregate into amyloid fibrils .

- Inhibition of Amyloid Aggregation : By stabilizing TTR, this compound inhibits the formation of amyloid deposits, which are toxic to peripheral nerves .

Case Studies and Clinical Insights

Recent research has highlighted the development of this compound analogs with enhanced potency for TTR binding. These analogs have been shown to have improved pharmacokinetic profiles and bioavailability compared to this compound itself. A study indicated that certain analogs exhibited half-maximal inhibitory concentration (IC50) values comparable to tafamidis, a currently approved treatment for ATTR .

Table 1: IC50 Values of this compound Analogues

| Compound | IC50 (μM) | Binding Affinity |

|---|---|---|

| This compound | 5 | Moderate |

| Analog 1 | 3 | High |

| Analog 2 | 2 | Very High |

| Tafamidis | 4 | High |

Pharmacokinetics

Pharmacokinetic studies have shown that this compound and its analogs are well-absorbed through membranes, indicating potential oral bioavailability. The studies assessed various parameters including solubility, membrane permeability, and plasma protein binding .

Safety Profile

While this compound shows promise in treating ATTR, safety concerns must be addressed. Reports have indicated instances of liver injury associated with related compounds such as benzbromarone. A case study detailed severe hepatotoxicity leading to liver transplantation in a patient treated with benzbromarone . Although such severe adverse effects are rare for this compound, caution is warranted when prescribing it, especially in patients with existing liver conditions.

Propriétés

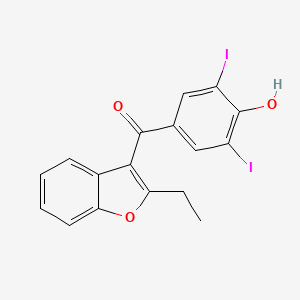

IUPAC Name |

(2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12I2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCHIEJNWPNBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046134 | |

| Record name | Benziodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68-90-6 | |

| Record name | Benziodarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benziodarone [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benziodarone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZIODARONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benziodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benziodarone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIODARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75CL65GTYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.